3-Chlorophenyl cyanate

Description

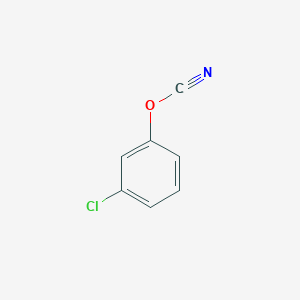

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-3-7(4-6)10-5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQQUGUJXFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504991 | |

| Record name | 3-Chlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124-37-4 | |

| Record name | 3-Chlorophenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chlorophenyl Cyanate and Aryl Cyanate Esters

Cyclotrimerization and Polymerization Dynamics

The thermal curing of aryl cyanate (B1221674) esters, including 3-chlorophenyl cyanate, is characterized by the polycyclotrimerization of the cyanate (-OCN) functional groups. bts.gov This process results in the formation of a highly cross-linked polymer network composed of three-dimensional polycyanurate structures, which consist of aryl ether linkages connecting 1,3,5-triazine (B166579) rings. cnrs.frmdpi.com This network structure is responsible for the high thermal stability of the resulting polymers. bts.gov

The formation of the 1,3,5-triazine ring from aryl cyanate esters is a complex process that generally proceeds through several key steps. mdpi.comrsc.org The reaction is initiated by the interaction of an aryl cyanate molecule with a nucleophile, such as a residual phenolic hydroxyl group, which may be present as an impurity in the monomer. mdpi.comresearchgate.net This initial step leads to the formation of an intermediate imidocarbonate. mdpi.comresearchgate.net

The proposed mechanism involves three main stages: mdpi.com

Imidocarbonate Formation: An aryl cyanate reacts with a nucleophile (e.g., a phenol) to form an imidocarbonate intermediate. This reaction is considered reversible. mdpi.com

Dimer Formation: The imidocarbonate intermediate then reacts with a second aryl cyanate molecule. mdpi.comrsc.org

Cyclization: A third aryl cyanate molecule is added, leading to the formation of the stable six-membered 1,3,5-triazine ring and regeneration of the initial nucleophile (e.g., phenol), which can then catalyze further reactions. mdpi.comrsc.orgresearchgate.net

This multi-step process underlines the complexity of the polymerization, where several intermediates are formed en route to the final cross-linked triazine network. rsc.org The use of monofunctional cyanate esters in studies helps to simplify the analysis by avoiding diffusion limitations that arise in the formation of cross-linked polymer networks from di- or multifunctional monomers. rsc.orgnih.gov

Kinetic studies of the thermal curing of aryl cyanate esters are frequently conducted using techniques like Differential Scanning Calorimetry (DSC). mdpi.comrsc.org These studies measure the heat generated during the exothermic cyclotrimerization reaction, which is typically in the range of 80–110 kJ per mole of cyanate groups. rsc.orgmdpi.com The rate of polymerization and the final conversion are influenced by factors such as temperature, the presence of catalysts, and the monomer's chemical structure. cnrs.frresearchgate.net

The curing process often transitions from being kinetically controlled to diffusion-controlled, especially at higher conversion levels where the viscosity of the system increases dramatically. nih.govmdpi.com For many aryl cyanate esters, the polymerization kinetics can be described by an auto-catalytic model, where the reaction is catalyzed by species generated during the process, such as residual phenols. mdpi.comresearchgate.net The activation energy (Ea) for the non-catalyzed thermal polymerization of dicyanate esters can vary, but values are often determined through isoconversional analysis. mdpi.com For instance, in some systems, the activation energy remains relatively constant in the kinetically controlled regime before rising as diffusion limitations become prominent. mdpi.com A study on a rigid tricyanate ester reported an activation energy of approximately 150 kJ mol⁻¹ as the reaction transitioned to a diffusion-controlled state. mdpi.com

Table 1: Representative Kinetic Parameters for Aryl Cyanate Ester Curing

| System | Catalyst/Condition | Activation Energy (Ea) | Reaction Order | Reference |

|---|---|---|---|---|

| Arocy B10 | Nonylphenol (NP) | 106.7 kJ/mol | First-order with respect to NP concentration | cnrs.fr |

| Arocy B10 | Cobalt (II) Acetylacetonate (B107027) (Co(AcAc)₂) with 2 phr NP | ~92 kJ/mol | Second-order with respect to Co(AcAc)₂ concentration | cnrs.fr |

| Rigid Tricyanate Ester | Non-catalyzed, diffusion-controlled regime | ~150 kJ/mol | N/A (Isoconversional analysis) | mdpi.com |

| Bisphenol E Cyanate Ester (BECE) | 7 wt% 4-(4-aminophenoxy) phthalonitrile (B49051) | Reduced by ~42-45% vs. pure BECE | N/A | acs.org |

The high temperatures required for the thermal curing of cyanate esters can be reduced by using catalysts. acs.org These catalysts accelerate the cyclotrimerization reaction, allowing for lower processing temperatures and shorter curing times. cnrs.fracs.org Common catalysts include metal compounds and nucleophilic species like phenols and amines. cnrs.fracs.orgexpresspolymlett.com

Metal Catalysts: Transition metal complexes, such as cobalt (II) acetylacetonate (Co(AcAc)₂), are effective catalysts. cnrs.fr They can significantly increase the reaction rate and final conversion of the cyanate groups. cnrs.fr The mechanism for metal-catalyzed cyclotrimerization is thought to involve the formation of a coordination complex between the metal ion and the cyanate ester molecules, which polarizes the -OCN triple bond and makes it more susceptible to reaction. researchgate.net

Phenolic Compounds: Phenols, such as nonylphenol, act as co-catalysts, often in conjunction with metal catalysts. cnrs.fr The presence of phenols can increase the reaction rate, and the kinetics are often first-order with respect to the phenol (B47542) concentration. cnrs.fr

Amine and Ionic Liquid Catalysts: Amines and ionic liquids have also been shown to have a strong catalytic effect. acs.orgexpresspolymlett.com For example, 4-(4-aminophenoxy) phthalonitrile has been demonstrated to dramatically lower the curing temperature of bisphenol E cyanate ester (BECE), with the activation energy being reduced by over 40%. acs.org Similarly, certain ionic liquids can significantly increase the conversion of cyanate groups. expresspolymlett.com

Reactions with Heteroatom Nucleophiles

Aryl cyanate esters can react with various heteroatom nucleophiles, with hydroxyl-containing compounds being a particularly important class due to their role in modifying the final polymer network. rsc.orgexpresspolymlett.com

The reaction of aryl cyanates with phenols is a key step in the catalyzed cyclotrimerization mechanism, leading to the formation of an imidocarbonate intermediate as previously described. rsc.orgresearchgate.net Beyond this catalytic role, cyanate esters can be intentionally co-reacted with other hydroxyl-containing molecules, such as epoxy resins (which contain glycidyl (B131873) ethers), to form hybrid polymer networks. rsc.orgscirp.org

The curing reactions between cyanate esters and epoxy resins can follow several pathways, including the trimerization of cyanate esters to form cyanurate rings, and the reaction between the cyanate and epoxy groups to form oxazolidinone rings. ntu.edu.twwpmucdn.com The dominant reaction pathway is influenced by the molar ratio of the reactants and the chemical structure of the epoxy resin. ntu.edu.tw For instance, bulky substituents on the epoxy resin can hinder the direct reaction with the cyanate group, favoring the self-trimerization of the cyanate ester to form cyanurate structures. ntu.edu.tw

When cyanate esters and epoxy resins are cured together, the initially formed cyanurate triazine rings can react with the epoxy groups. scirp.org This reaction can lead to the formation of various adducts and hybrid structures. scirp.orgresearchgate.net Research on model compounds, such as the reaction between 2,4,6-tris(4-phenyl-phenoxy)-1,3,5-triazine and phenyl glycidyl ether, has shown that the reaction is complex. scirp.org

The interaction can lead to an isomerization of the cyanurate ring to an isocyanurate ring, proceeding through a hybrid cyanurate/isocyanurate structure. scirp.orgresearchgate.net In addition to isocyanurates, oxazolidinone compounds are also known products from the reaction of cyanate esters and epoxy resins. scirp.orgntu.edu.tw The formation of these various adducts allows for the tailoring of the final properties of the thermoset material, combining the characteristics of both polycyanurate and epoxy networks. wpmucdn.comepo.org

Interactions with Hydroxyl-Containing Compounds (e.g., Phenols, Glycidyl Ethers)

Isomerization to Isocyanurate and Oxazolidone Structures

Aryl cyanate esters are known to undergo thermal or catalyzed isomerization to form more stable cyclic structures, primarily isocyanurates (2,4,6-triaryloxy-1,3,5-triazines) and, in the presence of epoxides, oxazolidones.

The most prominent reaction is the [2+2+2] cyclotrimerization of three cyanate (-OCN) groups to form a highly stable, aromatic 1,3,5-triazine ring, which constitutes the core of an isocyanurate structure. nih.gov This exothermic process can be initiated by heat, typically in a temperature range of 200–350 °C, and is fundamental to the curing of cyanate ester resins. acs.org The reaction generates a significant amount of heat, with enthalpies around 80–110 kJ per mole of cyanate groups. nih.gov

The mechanism of cyclotrimerization is complex and can be catalyzed by various species. Lewis acids, such as titanium tetrachloride, can cleanly catalyze the conversion at room temperature. tandfonline.com The proposed mechanism involves the initial formation of a complex between the aryl cyanate and the Lewis acid, followed by a rate-limiting nucleophilic attack of a free cyanate nitrogen atom onto the electrophilic carbon of the complexed cyanate group. tandfonline.com Subsequent steps involving nitrilium ion intermediates are believed to be fast, leading directly to the triazine ring without the formation of stable dimeric intermediates. tandfonline.com The reaction can also be catalyzed by nucleophiles like residual phenols or water, which add to the cyanate group to form an imidocarbonate intermediate that then reacts with two more cyanate molecules to yield the final triazine product. nih.govacs.org

In reactions involving aryl cyanates and epoxy resins, a different isomerization pathway leads to the formation of oxazolidone rings. This process occurs alongside the primary cyclotrimerization. The initial step is the formation of the cyanurate (triazine) ring. Subsequently, an epoxy group can react with the cyanurate, leading to an isomerization of the cyanurate ring to an isocyanurate ring. pnu.ac.ir This is followed by the reaction of another epoxy molecule with the isocyanurate to form the five-membered oxazolidone structure. pnu.ac.irgre.ac.uk Studies have identified hybrid structures containing both cyanurate and isocyanurate rings as intermediates in this transformation, suggesting a stepwise isomerization process. pnu.ac.irgre.ac.uk

Table 1: Conditions and Products of Aryl Cyanate Isomerization

| Starting Material(s) | Conditions | Key Intermediates | Major Product(s) | Citation(s) |

| Aryl Cyanate | Heat (200-350 °C) | Imidocarbonate | Isocyanurate (1,3,5-Triazine) | acs.org |

| Aryl Cyanate | Titanium Tetrachloride (Lewis Acid), 25 °C | Cyanate-Lewis Acid Complex, Nitrilium Ions | Isocyanurate (1,3,5-Triazine) | tandfonline.com |

| Aryl Cyanate & Epoxy Resin | Heat | Cyanurate Ring, Hybrid Cyanurate/Isocyanurate | Isocyanurate, Oxazolidone | pnu.ac.irgre.ac.uklibretexts.org |

Reactions with Amine Compounds

The reaction of aryl cyanates, including this compound, with amine compounds is characterized by the high reactivity of the electrophilic cyanate carbon towards nucleophilic amines. mdpi.comresearchgate.net These reactions are complex and can yield a variety of products depending on the reaction conditions and the nature of the amine.

The initial step is typically the addition of the primary or secondary amine to the cyanate group to form an O-aryl-isourea. researchgate.net This intermediate is often unstable and can undergo further reactions. For instance, in the presence of excess aryl cyanate, the isourea can react further to form substituted triazines. Detailed analysis of the reaction between 4-tert-butyl phenylcyanate and aniline (B41778) revealed that the main products are aryloxy- and arylamino-substituted triazines. researchgate.net

However, a number of side products are also frequently identified, indicating multiple competing reaction pathways. These include guanidine (B92328) and cyanamide (B42294) structures. researchgate.net The formation of these side products is proposed to occur through several mechanisms:

Stepwise addition of amino and cyanate or isourea groups to form guanidine chains.

Ring closure of intermediates to form the substituted triazines.

Elimination reactions, such as the abstraction of phenols from isoureas or amines from guanidines, to form cyanamide structures. researchgate.net

Kinetic studies on the related reactions of aryl thionocarbonates with secondary alicyclic amines suggest a mechanism involving a zwitterionic tetrahedral intermediate (T±), which forms in the rate-determining step. d-nb.info This intermediate can then be deprotonated by another amine molecule to yield an anionic intermediate (T-), which proceeds to the final products. d-nb.info The reactivity of the aryl ester is influenced by the electronic nature of the substituent on the phenyl ring; electron-withdrawing groups, such as the chlorine in this compound, increase the electrophilicity of the reacting carbon and thus accelerate the reaction. d-nb.info

Table 2: Products from the Reaction of Aryl Cyanates with Amines

| Reactants | Proposed Intermediate(s) | Major Products | Side Products | Citation(s) |

| Aryl Cyanate & Primary/Secondary Amine | O-Aryl-isourea, Zwitterionic Tetrahedral Intermediate | Aryloxy- and Arylamino-substituted Triazines | Isourea, Guanidine, Cyanamide | researchgate.netd-nb.info |

Electrophilic Reactivity of the Cyanate Group

While the cyanate group is most known for its participation in cycloaddition and nucleophilic addition reactions, it can also exhibit electrophilic character, enabling it to act as a source for the cyano group in certain transformations.

Utilization in Electrophilic Cyanation of Aromatic Substrates

Aryl cyanates can function as electrophilic cyanating agents for the direct cyanation of electron-rich aromatic substrates. This reaction represents a direct transfer of the cyanide (CN) group from the aryl cyanate to another aromatic ring, akin to a Friedel-Crafts reaction.

This transformation requires activation of the aryl cyanate. Research has shown that the selective cyanation of electron-rich aromatic compounds, such as phenols and anilines, can be achieved using "activated" aryl cyanates in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃) with HCl. tandfonline.com The reaction proceeds with moderate to good yields and shows a preference for substitution at the para-position of the aromatic substrate. tandfonline.com The activation of the aryl cyanate by the Lewis acid enhances the electrophilicity of the cyanate carbon, making it susceptible to attack by the electron-rich aromatic ring.

This method provides a direct pathway for C-C bond formation and the introduction of a nitrile functional group, which is a versatile synthetic intermediate. The use of an aryl cyanate as the cyanating agent is an alternative to other, often more toxic or specialized, electrophilic cyanide sources like tosyl cyanide or cyanogen (B1215507) halides. d-nb.info

Table 3: Electrophilic Cyanation of Aromatic Compounds with Activated Aryl Cyanates

| Aromatic Substrate Type | Cyanating Agent | Catalyst System | Key Features | Citation(s) |

| Electron-rich aromatics (e.g., phenols, anilines) | Activated Aryl Cyanates | AlCl₃ / HCl | Selective cyanation, preference for para-substitution | tandfonline.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (Infrared, Fourier Transform Infrared) for Structural Identification and Bond Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule. utdallas.eduazooptics.com The analysis of 3-Chlorophenyl cyanate (B1221674) via FTIR would reveal characteristic absorption bands that serve as a molecular fingerprint. azooptics.com

The most telling feature in the IR spectrum of a cyanate ester is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the cyanate (-O-C≡N) group. This peak typically appears in the range of 2200-2300 cm⁻¹. bts.gov The presence of a 1,3-disubstituted (meta-substituted) aromatic ring would be confirmed by specific C-H and C=C stretching and bending vibrations. The C-Cl stretch would also be present, typically in the fingerprint region.

Table 1: Predicted FTIR Absorption Bands for 3-Chlorophenyl cyanate

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2270-2240 | -OCN Asymmetric Stretch | Cyanate Ester |

| ~1600-1580, ~1500-1400 | C=C Stretch | Aromatic Ring |

| ~1200-1000 | C-O Stretch | Aryl-O |

| ~800-750 | C-Cl Stretch | Aryl Halide |

This combination of peaks allows for the unambiguous structural identification of the compound and confirmation of the key cyanate functionality. upi.edu

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. libretexts.orgslideshare.net For this compound, both ¹H and ¹³C NMR would provide definitive structural proof.

In the ¹H NMR spectrum, the protons on the benzene (B151609) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. libretexts.org Due to the meta-substitution pattern, four distinct signals would be expected, each integrating to one proton. The electron-withdrawing nature of the chlorine and cyanate groups influences the precise chemical shifts of these aromatic protons. ucl.ac.uk

The ¹³C NMR spectrum, typically run with broadband proton decoupling, would show six distinct signals for the six unique carbon atoms of the aromatic ring, plus a signal for the cyanate carbon. libretexts.org The carbon atom attached to the chlorine atom and the one attached to the cyanate group would have their chemical shifts significantly influenced by these substituents. The chemical shift for carbon nuclei in organic molecules can span a range of up to 200 ppm. libretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (in coupled spectra) |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets |

| ¹³C (Aromatic) | 110 - 155 | Singlets (decoupled) |

Mass Spectrometry (Electron Ionization, Matrix-Assisted Laser Desorption/Ionization) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. uni-marburg.de

Electron Ionization (EI-MS): This hard ionization technique involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chromatographyonline.com For this compound (C₇H₄ClNO), the molecular ion peak would appear at an m/z corresponding to its molecular weight (approximately 153.56 g/mol ). nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak. Common fragmentation pathways would likely include the loss of the cyanate group (-OCN), the chlorine atom (-Cl), or cleavage of the aromatic ring.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a soft ionization technique particularly useful for analyzing larger molecules, such as the polycyanurate resins formed from the curing of this compound. creative-proteomics.comduke.edu It causes minimal fragmentation, allowing for the determination of the molecular weight distribution of the resulting polymer.

Table 3: Predicted m/z Values for Major Ions in EI-MS of this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₇H₄ClNO]⁺ | 153/155 |

| [M-OCN]⁺ | [C₆H₄Cl]⁺ | 111/113 |

| [M-Cl]⁺ | [C₇H₄NO]⁺ | 118 |

Chromatographic Techniques (High-Performance Liquid Chromatography) for Purity Determination and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to determine the purity of a compound or to monitor the progress of a chemical reaction. chromforum.org For a relatively nonpolar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. rasayanjournal.co.in

The method would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rasayanjournal.co.inepa.gov Detection is commonly achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. By analyzing a solution of the synthesized compound, the area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity. chromforum.org This technique is also invaluable for monitoring the disappearance of the monomer during polymerization reactions.

Table 4: Hypothetical RP-HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thermal Analysis Techniques for Reaction Kinetics and Derived Material Properties

Thermal analysis techniques are essential for studying the transformations that cyanate esters undergo upon heating, namely curing (polymerization) and subsequent decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. torontech.comresearchgate.net For this compound, DSC is the primary tool for studying its curing reaction. Upon heating, cyanate esters undergo an exothermic cyclotrimerization reaction to form a highly cross-linked polycyanurate network, characterized by stable triazine rings. bts.gov

A DSC thermogram of uncured this compound would show a large exothermic peak, typically starting above 150 °C and peaking at higher temperatures, often over 250 °C for an uncatalyzed, pure monomer. dtic.mil The area under this exotherm is directly proportional to the total enthalpy of the curing reaction (ΔH). By performing scans at multiple heating rates, kinetic parameters such as the activation energy (Ea) and reaction order can be calculated using models like the Kissinger or Flynn-Wall-Ozawa methods. researchgate.netmdpi.com

Table 5: Typical Thermal Properties of Cyanate Ester Curing Measured by DSC

| Parameter | Typical Value Range | Description |

|---|---|---|

| Curing Onset Temperature | 150 - 250 °C | Temperature at which the exothermic reaction begins. |

| Curing Peak Temperature | 250 - 320 °C | Temperature of maximum reaction rate. dtic.mil |

| Reaction Enthalpy (ΔH) | 300 - 400 J/g | Total heat released during the curing reaction. researchgate.net |

| Activation Energy (Ea) | 80 - 120 kJ/mol | Energy barrier for the cyclotrimerization reaction. dtic.mil |

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.comxrfscientific.com It is used to determine the thermal stability of the cured polycyanurate resin derived from this compound.

Polycyanurates are known for their exceptional thermal stability. bts.gov A TGA curve for the cured polymer would show very little weight loss until a high temperature, typically above 400 °C. The major weight loss event corresponds to the decomposition of the cross-linked network. bts.gov Another important parameter obtained from TGA is the char yield, which is the percentage of material remaining at a high temperature (e.g., 800 °C). Polycyanurates typically exhibit a high char yield, which contributes to their excellent fire resistance. bts.govresearchgate.net

Table 6: Expected TGA Data for Cured this compound Resin

| Parameter | Expected Value | Significance |

|---|---|---|

| Decomposition Temperature (T_d5) | > 400 °C | Temperature at which 5% weight loss occurs, indicating high thermal stability. researchgate.net |

| Temperature of Max. Decomposition Rate | ~450 °C | Point of fastest material degradation. bts.gov |

Dynamic Mechanical Thermal Analysis (DMTA) for Viscoelastic Properties of Derived Materials

Dynamic Mechanical Thermal Analysis (DMTA), also referred to as Dynamic Mechanical Analysis (DMA), is a powerful technique used to characterize the viscoelastic properties of polymeric materials as a function of temperature, time, or frequency. madisongroup.com For materials derived from the polymerization of this compound, which form highly cross-linked polycyanurate networks, DMTA provides critical insights into their thermomechanical behavior. The analysis involves applying a small, periodic (sinusoidal) stress to a sample and measuring the resultant strain. madisongroup.com

The primary outputs of a DMTA experiment are the storage modulus (G' or E'), the loss modulus (G'' or E''), and the tangent delta (tan δ).

Storage Modulus (G'): This represents the elastic component of the material's response and is a measure of the energy stored during a deformation cycle. madisongroup.com For a cured cyanate ester resin, the storage modulus is high at temperatures below the glass transition (the glassy state), indicating a stiff, rigid structure. As the temperature increases through the glass transition, G' drops significantly, reflecting the transition to a softer, rubbery state. thermofisher.com

Loss Modulus (G''): This represents the viscous component and is a measure of the energy dissipated as heat during a deformation cycle. madisongroup.com The loss modulus peaks at the glass transition temperature (Tg), signifying the temperature at which there is maximum molecular motion and energy dissipation. thermofisher.com

Tangent Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (G''/G'), tan δ is a measure of the material's damping ability. The peak of the tan δ curve is frequently used to define the glass transition temperature (Tg) of the thermoset network. researchgate.net

In the context of polycyanurate networks derived from this compound, DMTA is instrumental in determining the Tg, which is a key indicator of the material's upper service temperature. The presence of the chlorine atom on the phenyl ring can influence chain mobility and intermolecular interactions, thereby affecting the Tg. Furthermore, DMTA can be used to study the effects of incorporating fillers or creating nanocomposites, where changes in the moduli and Tg can indicate the degree of reinforcement and interaction between the polymer matrix and the additive. preprints.org For instance, the addition of nanofillers to a cyanate ester resin has been shown to significantly increase the glass transition temperature, as measured by the peak of the α-relaxation in DMTA data. preprints.org

The following table illustrates representative DMTA data for a hypothetical cured polycyanurate system.

Table 1: Representative DMTA Data for a Cured Polycyanurate Resin

| Temperature (°C) | Storage Modulus (G') (GPa) | Loss Modulus (G'') (MPa) | Tan δ (G''/G') | Material State |

|---|---|---|---|---|

| 50 | 3.2 | 30 | 0.009 | Glassy |

| 200 | 3.0 | 55 | 0.018 | Glassy |

| 260 | 1.5 | 250 | 0.167 | Glass Transition |

| 275 | 0.4 | 100 | 0.250 | Glass Transition |

| 300 | 0.05 | 20 | 0.400 | Rubbery |

Thermomechanical Analysis (TMA) for Dimensional Stability and Thermal Expansion of Cured Systems

Thermomechanical Analysis (TMA) is a technique used to measure the dimensional changes of a material as a function of temperature. hitachi-hightech.com For cured thermoset systems derived from this compound, TMA is essential for evaluating their dimensional stability, a critical property for applications in aerospace and electronics where materials are exposed to wide temperature fluctuations. vdoc.pub The primary parameter obtained from TMA is the coefficient of thermal expansion (CTE). mdpi.com

The CTE quantifies how the size of an object changes with a change in temperature. It is typically measured in two distinct regions for a thermoset polymer:

α1: The CTE in the glassy region, below the glass transition temperature (Tg).

α2: The CTE in the rubbery region, above the Tg.

Cyanate ester resins are known for their exceptional dimensional stability, which is characterized by their low CTE values compared to other thermosets like epoxies. mdpi.comcanada.ca This low thermal expansion minimizes internal stresses and warping in composite structures during thermal cycling, which is crucial for maintaining the integrity of sensitive electronic components or large aerospace structures. canada.ca The TMA instrument applies a constant, low, non-oscillating stress to a sample using a probe and measures the resulting linear displacement as the sample is heated or cooled at a controlled rate. hitachi-hightech.com The sharp change in the slope of the dimensional change vs. temperature plot is used to identify the glass transition temperature (Tg). dtic.mil

For a cured this compound system, the rigid, highly cross-linked network of triazine rings contributes to a low CTE. The analysis provides crucial data for material selection and for finite element modeling to predict the behavior of composite parts during manufacturing and in-service use. canada.ca

The table below presents typical TMA data for a cured cyanate ester system, highlighting the parameters used to assess dimensional stability. researchgate.netresearchgate.net

Table 2: Typical Thermomechanical Properties of a Cured Cyanate Ester Resin

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Glass Transition Temperature | Tg | 270 | °C |

| CTE (Glassy State) | α1 | 45 | ppm/°C |

Advanced Calorimetry (e.g., Fast Scanning Chip Calorimetry) for Rapid Kinetic Studies

The polymerization of cyanate esters, including this compound, involves a rapid, exothermic cyclotrimerization reaction to form a polycyanurate network. mdpi.com Studying the kinetics of this rapid curing process is crucial for optimizing manufacturing cycles and understanding the structure-property relationships of the final material. While conventional Differential Scanning Calorimetry (DSC) is widely used, its relatively slow heating and cooling rates (typically <100 K/min) can be insufficient to resolve very fast kinetic events or to mimic the rapid thermal ramps used in industrial processing. mdpi.comresearchgate.net

Advanced calorimetry techniques, particularly Fast Scanning Chip Calorimetry (FSC), overcome these limitations. FSC utilizes micro-electro-mechanical systems (MEMS) based chip sensors to analyze microgram- or nanogram-sized samples at ultra-high heating and cooling rates, which can exceed 100,000 K/min. researchgate.netmt.com This capability offers several advantages for studying the polymerization kinetics of reactive monomers like this compound:

Accessing High Temperatures: Rapid heating allows the material to reach high temperatures for curing before significant thermal degradation can occur, providing a clearer view of the reaction exotherm. researchgate.net

Suppressing Side Reactions: By rapidly cooling from the melt, it is possible to "quench" the material into an amorphous glassy state, preventing crystallization or partial reaction and allowing for subsequent controlled heating experiments to study the kinetics from a well-defined starting point. mdpi.com

Mimicking Processing Conditions: FSC can simulate the very high heating and cooling rates encountered in processes like additive manufacturing or automated composite layup, providing kinetic data that is more relevant to these applications. researchgate.netrsc.org

Separating Overlapping Processes: The high resolution at fast scanning rates can help to separate kinetic events that overlap at slower rates, such as the interplay between vitrification and the chemical reaction. insidescientific.com

For the autocatalytic polymerization typical of cyanate esters, FSC can provide a more precise determination of kinetic parameters (e.g., activation energy and reaction order) in the very early stages of the reaction, which are often too fast to be accurately captured by conventional DSC. mdpi.comresearchgate.net

The following table compares the capabilities of conventional DSC and FSC for the kinetic analysis of reactive thermosets.

Table 3: Comparison of Conventional DSC and Fast Scanning Chip Calorimetry (FSC) for Kinetic Studies

| Feature | Conventional DSC | Fast Scanning Chip Calorimetry (FSC) |

|---|---|---|

| Heating/Cooling Rates | 0.1 - 100 K/min | 1,000 - 1,000,000 K/min |

| Sample Size | Milligrams (mg) | Micrograms (µg) to Nanograms (ng) |

| Primary Application | General thermal analysis, phase transitions, moderate kinetics | Rapid kinetic studies, vitrification, reorganization, mimicking industrial processes |

| Kinetic Resolution | Limited for very fast, overlapping reactions | High resolution for rapid and complex kinetic events |

Compound Names

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Polycyanurate |

| Bisphenol A dicyanate (BADCy) |

Computational and Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory, Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and Ab initio calculations, are fundamental to predicting the behavior of molecules. DFT, with functionals like B3LYP, has become a standard tool due to its balance of accuracy and computational cost, making it suitable for analyzing molecular systems. euacademic.orgscience.gov These calculations provide a deep understanding of the intrinsic properties of 3-chlorophenyl cyanate (B1221674).

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. libretexts.orgpearsonhighered.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For a molecule like 3-chlorophenyl cyanate, the electronic structure is significantly influenced by the electron-withdrawing nature of both the chlorine atom and the cyanate (-OCN) group. DFT calculations on analogous chlorinated and cyanated aromatic compounds reveal that these substituents modulate the electron density distribution across the phenyl ring. The HOMO is typically located on the phenyl ring, while the LUMO may be distributed over the cyanate group, indicating the likely sites for nucleophilic and electrophilic attack, respectively. The analysis of frontier molecular orbitals is essential for understanding chemical reactivity. acs.org

Table 1: Representative Frontier Molecular Orbital Energies Calculated for an Analogous Aromatic Compound Data presented is illustrative for a related molecule to demonstrate typical computational outputs.

| Parameter | Energy (eV) |

| HOMO Energy | -5.27 |

| LUMO Energy | -1.57 |

| HOMO-LUMO Gap | 3.70 |

| This table is based on data for 2-(4-chlorophenyl)-3-{[5-(2-cyano-2-phenylethenyl)]furan-2-yl}acrylonitrile to illustrate the type of data obtained from DFT calculations. researchgate.net |

Geometry optimization calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. euacademic.org Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

For this compound, the phenyl ring is expected to be planar. Conformational analysis would focus on the rotation around the C-O bond connecting the phenyl ring to the cyanate group. Advanced computational modeling can reveal the preferred rotational conformers that minimize steric hindrance and maximize electronic stabilization. These optimized geometries are the foundation for all further computational studies, including the prediction of spectroscopic and thermomechanical properties. nih.gov

Table 2: Predicted vs. Experimental Geometric Parameters for a Related Heterocyclic Compound This table demonstrates the accuracy of DFT calculations by comparing computed values to experimental X-ray diffraction data for a similar complex molecule. nih.gov

| Parameter | Bond/Angle | Predicted (DFT) | Experimental (X-ray) |

| Bond Length | C-Cl | 1.74 Å | 1.73 Å |

| Bond Length | C=N | 1.29 Å | 1.28 Å |

| Bond Angle | C-C-Cl | 119.5° | 119.8° |

| Bond Angle | C-N-N | 115.8° | 116.2° |

Transition state theory is a cornerstone of understanding chemical reaction rates and mechanisms. Computational modeling allows for the identification and characterization of the transition state, a fleeting, high-energy structure that exists at the peak of the reaction energy profile. mit.edu

A critical reaction of cyanate esters is their cyclotrimerization to form highly cross-linked polycyanurate networks, which consist of stable triazine rings. rsc.org Theoretical modeling can elucidate the mechanism of this reaction, whether it proceeds via a concerted or stepwise pathway, and identify the structures of any intermediates and transition states. Kinetic studies on the reactions of related compounds, such as 3-chlorophenyl 4-nitrophenyl thionocarbonate with amines, have utilized computational analysis to support proposed reaction schemes involving tetrahedral intermediates. acs.orgnih.gov Such studies show that the electron-withdrawing effect of the chloro substituent influences the reaction rates, a principle that directly applies to the reactivity of the cyanate group in this compound. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method combined with DFT. liverpool.ac.ukresearchgate.net By calculating the magnetic shielding tensors for a molecule with an optimized geometry, its NMR spectrum can be simulated. These predicted shifts, when compared to experimental data, can confirm a proposed structure or help in the assignment of complex spectra. scispace.com Machine learning models are also emerging as a rapid and accurate method for predicting chemical shifts in various solvents. researchgate.net

Vibrational Frequencies: DFT calculations can predict the vibrational frequencies that correspond to the bands observed in Infrared (IR) and Raman spectroscopy. acs.org The calculated frequencies and their corresponding intensities help in the assignment of experimental spectra. nih.gov A detailed analysis of the potential energy distribution (PED) from these calculations allows each vibrational mode to be assigned to specific stretching, bending, or torsional motions within the molecule. researchgate.net While there can be systematic errors in the calculated frequencies, they can often be corrected using empirical scaling factors, leading to excellent agreement with experimental results. acs.orgnih.gov

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying the intrinsic properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time. researchgate.net MD is particularly valuable for predicting the bulk properties of materials, such as the polymers derived from this compound. schrodinger.com

Polycyanurates, the thermosetting polymers formed from the cyclotrimerization of cyanate esters like this compound, are prized for their high-temperature performance. hit.edu.cndtic.mil MD simulations are instrumental in predicting the thermomechanical properties of these cross-linked networks.

Starting with the optimized monomer structure, MD simulations can model the curing process to build a realistic, atomistic model of the final polymer network. schrodinger.com From this model, key properties can be calculated:

Glass Transition Temperature (T₉): The T₉ is a critical property that defines the upper service temperature of a polymer. In simulations, T₉ can be determined by monitoring the change in density or specific volume as a function of temperature. mdpi.comcopernicus.org The point where the slope of the volume-temperature curve changes corresponds to the T₉. Simulations have shown that polycyanurates typically exhibit high T₉ values, often in the range of 200–300 °C. mdpi.com

Density: The density of the cured polymer can be directly calculated from the simulation cell volume and mass at a given temperature and pressure. mdpi.com

These predictive simulations enable the rational design of new monomers and polymer formulations with targeted properties for high-performance applications, reducing the need for extensive experimental synthesis and testing. schrodinger.com

Table 3: Comparison of Simulated and Experimental Properties of Cyanate Ester Resins This table illustrates the predictive power of MD simulations for various polycyanurate systems.

| Cyanate Ester System | Predicted T₉ (°C) | Experimental T₉ (°C) | Predicted Density (g/cm³) |

| Bisphenol A Dicyanate (BADCy) | ~285 | 290 | 1.19 |

| Bisphenol E Cyanate Ester (BECy) | ~260 | 240-260 | 1.21 |

| Phenol (B47542) Novolac Cyanate Ester | ~330 | 320 | 1.23 |

| Data is compiled from literature on common cyanate ester systems to show the typical accuracy of MD predictions. researchgate.netmdpi.com |

Understanding Intermolecular Interactions and Network Formation

A thorough review of available scientific literature and crystallographic databases reveals a significant gap in the computational and theoretical investigation of this compound. To date, no specific studies detailing the intermolecular interactions, crystal packing, or supramolecular network formation of this compound have been published.

Efforts to locate crystal structure data for this compound, which would be foundational for analyzing its solid-state interactions, have been unsuccessful. The Cambridge Structural Database (CSD), a principal repository for small-molecule crystal structures, contains a limited number of entries for the broader class of phenyl cyanates, and none for the 3-chloro substituted variant specifically. This scarcity of experimental structural data prevents a direct analysis of the non-covalent interactions, such as halogen bonds, hydrogen bonds, or π-stacking, that govern its assembly into a crystal lattice.

Furthermore, searches for theoretical studies employing computational chemistry methods, such as Density Functional Theory (DFT) or molecular dynamics simulations, on this compound have not yielded any results. Consequently, there is no available data on interaction energies, molecular electrostatic potential surfaces, or predicted packing motifs that would provide insight into its network formation.

While computational analyses have been performed on various other molecules containing the 3-chlorophenyl group, the strict focus of this article on this compound precludes the discussion of these related but distinct chemical entities. The unique electronic and steric properties of the cyanate functional group mean that extrapolating interaction patterns from other compounds, such as isocyanates or ureas, would be speculative and scientifically unsound.

Therefore, the understanding of intermolecular interactions and network formation for this compound remains an unaddressed area in computational chemistry and crystallography. Future research, involving the successful crystallization and subsequent X-ray diffraction analysis or dedicated in silico modeling, would be required to elucidate these fundamental aspects of its solid-state chemistry.

Advanced Research Applications and Derived Materials

High-Performance Thermosetting Resins

3-Chlorophenyl cyanate (B1221674) serves as a monomer in the formation of polycyanurate networks, a class of thermosetting resins known for their exceptional thermal stability, low dielectric properties, and inherent flame retardancy. lbl.gov The polymerization occurs through a cyclotrimerization reaction of the cyanate functional groups, forming a highly cross-linked network of triazine rings. esa.intvdoc.pubmdpi.com

Development of Polycyanurate Networks with Tailored Thermal and Mechanical Characteristics

The thermal and mechanical properties of polycyanurate networks derived from cyanate esters can be precisely tailored. These properties are influenced by the chemical structure of the monomer and the curing process. dtic.milrsc.org For instance, the glass transition temperature (Tg), a measure of thermal stability, can exceed 250°C for many polycyanurate systems. dtic.mil The incorporation of a chlorine atom, as in 3-chlorophenyl cyanate, can further enhance flame retardancy.

The mechanical integrity of these networks is also a key feature. Studies on related aromatic cyanate esters have shown that upon charring, they can form structures with a remarkable combination of high modulus of elasticity and nanohardness, making them significantly stiffer than bone and nearly as hard as tooth enamel. rsc.org This exceptional performance is attributed to the formation of a dense, consolidated structure during curing, which can exhibit a nanoscale fibrillar morphology, contributing to high resilience. rsc.org

Interactive Table: Thermal Properties of Cyanate Ester-Based Polymers

Design of Blends and Composites for Specific Material Demands (e.g., with Epoxy Resins, Carboranes)

Blending this compound with other polymers, such as epoxy resins, is a cost-effective strategy to develop materials with specific, enhanced properties. acs.orgresearchgate.net Cyanate ester-epoxy blends are of significant interest for structural and functional composites due to their potential to combine the high-temperature performance and low dielectric properties of cyanate esters with the toughness and adhesion of epoxies. acs.orgresearchgate.netresearchgate.net The curing of these blends involves complex reactions, including the cyclotrimerization of the cyanate ester and the ring-opening polymerization of the epoxy, as well as reactions between the two components to form oxazoline (B21484) rings. faa.gov

The properties of these blends can be fine-tuned by adjusting the ratio of the components. faa.gov For example, the incorporation of epoxy can catalyze the curing of the cyanate ester, allowing for lower processing temperatures. faa.gov Furthermore, the resulting hybrid networks can exhibit improved mechanical properties and thermal stability compared to the individual resins. researchgate.net

The development of composites by reinforcing cyanate ester resins with materials like carbon nanotubes or glass fabrics further expands their application range. researchgate.netdoi.org These composites can be designed for demanding applications in the aerospace, military, and electronics industries. acs.orgresearchgate.net For instance, quartz fiber-reinforced cyanate ester composites are used in radome structures due to their excellent electromagnetic transparency and high-temperature capability. researchgate.net

Interactive Table: Properties of Cyanate Ester Blends and Composites

Synthetic Precursors in Organic Transformations

Beyond polymer chemistry, the cyanate functional group in this compound makes it a potential reagent in specific organic transformations.

Reagents for Electrophilic Cyanation

Electrophilic cyanation involves the introduction of a cyano group (CN) onto a substrate, where the cyanating agent acts as a cyano cation (CN+) equivalent. thieme-connect.de While cyanogen (B1215507) halides are commonly used for this purpose, there is ongoing research into alternative and safer cyanating reagents. thieme-connect.denih.gov The reactivity of the cyanate group suggests its potential use in such transformations, although specific examples utilizing this compound for electrophilic cyanation are not extensively documented in the provided search results. The general principle of electrophilic cyanation is to react an electron-rich substrate with a reagent that can deliver a "CN+" synthon. thieme-connect.de

Fabrication of Porous Polymeric Structures

The ability to create porous polymer networks from cyanate esters opens up applications in areas such as membrane technology and as lightweight structural materials.

Synthesis of Porous Cyanate Ester Networks via Self-Assembly and Organo-gelation

A novel approach to fabricating porous cyanate ester networks involves the self-assembly and organo-gelation of cyanate ester monomers. doi.org This method allows for the creation of a porous, fibrous network morphology within the cured polycyanurate. doi.orgresearchgate.netresearchgate.net The process typically involves dissolving the cyanate ester monomer in a polar aprotic solvent to form an organogel. doi.org Subsequent curing of this gel (xerogel after solvent removal) results in a porous thermoset resin. doi.orgresearchgate.netresearchgate.net

The morphology of these porous networks, characterized by interconnected fibers, can be controlled by the choice of monomer and gelation conditions. doi.org This technique has been shown to be effective for various dicyanate esters and can also be used to create nanocomposites by incorporating materials like single-wall carbon nanotubes into the gel before curing. doi.orgresearchgate.net The resulting porous materials exhibit high thermal stability, a characteristic feature of polycyanurate networks. doi.org

Future Research Perspectives and Emerging Trends

Sustainable and Green Synthesis Strategies for Aryl Cyanates

The traditional synthesis of aryl cyanates often involves processes and reagents that are not aligned with the principles of green chemistry. Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic routes. A primary focus is the utilization of renewable resources as precursors for aryl cyanate (B1221674) monomers. Researchers are exploring the derivation of phenolic compounds from biomass, such as lignin, to replace petroleum-based feedstocks. dakenchem.comdakenchem.comresearchgate.net This approach not only reduces the carbon footprint but also introduces novel molecular architectures that can be tailored for specific properties.

Another key area of investigation is the development of greener catalytic systems for the cyanation of phenols. This includes the exploration of transition-metal catalysts that can operate under milder reaction conditions and in more environmentally friendly solvents, such as water. mdpi.com The use of non-toxic and readily available cyanating agents is also a critical aspect of this research. europa.eucf-composites.toray Furthermore, process intensification techniques, such as microwave-assisted synthesis, are being explored to reduce reaction times, energy consumption, and the generation of waste. researchgate.net The overarching goal is to establish synthetic pathways that are not only efficient and cost-effective but also minimize environmental impact throughout the lifecycle of the material.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Aryl Cyanates

| Feature | Conventional Synthesis | Green Synthesis Strategies |

| Starting Materials | Petroleum-based phenols | Bio-based phenols (e.g., from lignin) dakenchem.comdakenchem.comresearchgate.net |

| Cyanating Agents | Often toxic and hazardous reagents | Less toxic alternatives, in-situ generation europa.eucf-composites.toray |

| Catalysts | Harsh and/or precious metal catalysts | Recyclable and reusable catalysts, biocatalysts mdpi.comkinampark.com |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids) researchgate.net |

| Energy Consumption | High energy input, long reaction times | Microwave-assisted synthesis, flow chemistry researchgate.net |

| Waste Generation | Significant byproduct formation | Atom-economical reactions, reduced waste streams |

Investigation of Novel Cross-linking Pathways and Network Architectures

The properties of polycyanurate networks are intrinsically linked to their cross-linking density and architecture. The predominant curing mechanism for aryl cyanates is cyclotrimerization, which forms a network of triazine rings. dakenchem.com While this process yields materials with high thermal stability, it often results in brittleness. dakenchem.com Future research is focused on exploring novel cross-linking pathways to create more diverse and tunable network architectures with improved toughness and other desirable properties.

One emerging trend is the development of co-curing systems, where aryl cyanates are blended with other thermosetting resins like epoxies or bismaleimides. electronics.org This approach can lead to the formation of interpenetrating polymer networks (IPNs) with synergistic properties. electronics.org Another innovative strategy involves the incorporation of monomers with additional reactive functionalities that can undergo alternative curing reactions, such as thiol-ene copolymerization. kinampark.com This dual-cure mechanism allows for the formation of more complex and potentially more robust network structures. Researchers are also investigating the use of catalysts to control the curing kinetics and lower the processing temperatures, which can influence the final network morphology and reduce residual stresses. acs.org The ability to precisely control the network architecture at the molecular level is key to designing next-generation aryl cyanate-based materials with tailored performance characteristics.

Synergistic Integration of Experimental and Computational Approaches for Material Design

The design and development of new materials can be significantly accelerated through the synergistic integration of experimental and computational methods. For aryl cyanates, computational modeling, particularly molecular dynamics (MD) simulations, is becoming an indispensable tool for predicting material properties and understanding structure-property relationships at the atomic level. dakenchem.comdakenchem.com These simulations can provide valuable insights into properties such as glass transition temperature (Tg), density, coefficient of thermal expansion, and moisture absorption of polycyanurate networks. dakenchem.commdpi.com

Experimental validation of these computational predictions is crucial. Techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Thermomechanical Analysis (TMA) are used to characterize the thermal and mechanical properties of synthesized aryl cyanate resins, providing the necessary data to refine and validate the computational models. dakenchem.comacs.org This iterative feedback loop between simulation and experiment allows for a more efficient exploration of the vast design space of aryl cyanate monomers and their resulting polymers. By predicting the properties of novel molecular structures before they are synthesized, researchers can prioritize promising candidates, thereby reducing the time and resources required for material discovery.

Table 2: Key Properties of Aryl Cyanate Resins Investigated by Integrated Computational and Experimental Methods

| Property | Computational Method | Experimental Technique |

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) dakenchem.comdakenchem.com | Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA) dakenchem.com |

| Density | Molecular Dynamics (MD) dakenchem.com | Pycnometry |

| Coefficient of Thermal Expansion (CTE) | Molecular Dynamics (MD) dakenchem.comresearchgate.net | Thermomechanical Analysis (TMA) researchgate.net |

| Moisture Absorption | Molecular Dynamics (MD) dakenchem.com | Gravimetric analysis |

| Mechanical Properties (e.g., Modulus) | Molecular Dynamics (MD) cf-composites.toray | Tensile testing, DMA |

| Curing Kinetics | Quantum Mechanics (QM), MD cf-composites.toray | DSC, Rheometry researchgate.net |

Development of In-situ Monitoring Techniques for Polymerization Kinetics

A thorough understanding and control of the polymerization kinetics are essential for optimizing the processing of aryl cyanate resins and ensuring the final material quality. Traditional methods for studying cure kinetics, such as DSC, provide valuable information but are typically performed on small samples under laboratory conditions. dakenchem.com There is a growing need for in-situ monitoring techniques that can track the curing process in real-time within a manufacturing environment.

Dielectric analysis (DEA) is a powerful in-situ technique that measures changes in the dielectric properties (permittivity and loss factor) of the resin as it cures. europa.eu These changes can be directly correlated with the viscosity and degree of cure of the material. europa.eu Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are also being developed for real-time monitoring of the chemical changes occurring during polymerization, specifically the consumption of the cyanate functional groups and the formation of the triazine network. youtube.com The development of robust and reliable in-situ sensors and methodologies will enable more precise process control, leading to improved part quality, reduced cycle times, and lower manufacturing costs.

Exploration of Advanced Functional Derivatives for Niche Applications

In the aerospace industry, cyanate esters are valued for their high-temperature resistance and low outgassing properties, making them suitable for use in composites and adhesives for satellites and other spacecraft. dakenchem.comeuropa.eucf-composites.toray The development of cyanate ester derivatives with enhanced toughness and resistance to microcracking is a key research focus for these demanding applications. kinampark.com Furthermore, the incorporation of flame-retardant elements, such as phosphorus, into the cyanate ester backbone is being explored to create materials with improved fire safety for a variety of applications. usq.edu.au The ability to create these advanced functional derivatives will continue to expand the use of aryl cyanates in high-performance and specialized markets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.